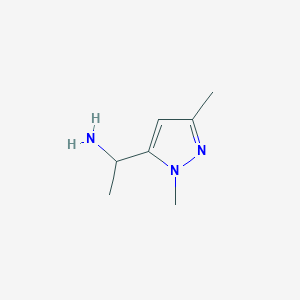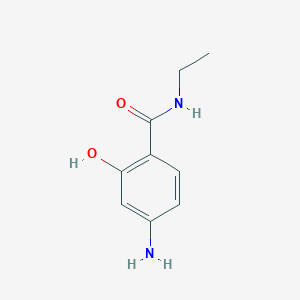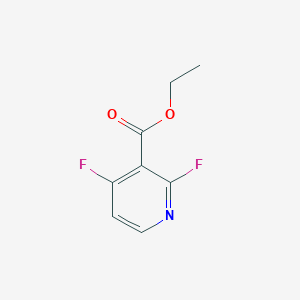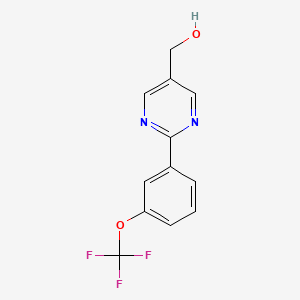
tert-Butyl (1-cyanobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound has the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of catalytic amounts of zinc triflate and tetrabutylammonium bromide to facilitate the reaction between the isocyanate intermediate and tert-butoxide species .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: tert-Butyl carbamates can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted carbamates .
Applications De Recherche Scientifique
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They can be installed and removed under relatively mild conditions, making them useful in multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, tert-butyl carbamates are used in the synthesis of peptides and other bioactive molecules. They help protect amine groups during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions .
Industry: In the industrial sector, tert-butyl carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their stability and ease of removal make them valuable intermediates in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl carbamates involves the formation of stable carbamate bonds with amine groups. This stability allows them to protect amine groups during chemical reactions. The removal of the carbamate group typically involves acidic or thermal conditions, which cleave the carbamate bond and release the free amine .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Another common carbamate used as a protecting group for amines.
Carboxybenzyl carbamate: Used in similar applications but can be removed using catalytic hydrogenation.
Fluorenylmethoxy carbamate: Another protecting group that can be removed with an amine base.
Uniqueness: tert-Butyl (1-cyanobutyl)carbamate is unique due to its specific structure, which provides a balance of stability and ease of removal. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .
Propriétés
Numéro CAS |
774225-50-2 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
tert-butyl N-(1-cyanobutyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
JAPNURWNRSWJTO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)

![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)



![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)



![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
